3-(Aminomethyl)-5-chloropyridin-2-amine dihydrochloride

Description

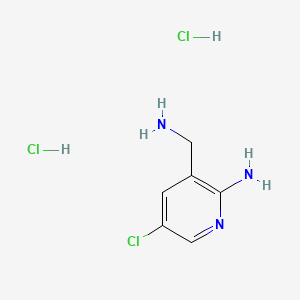

3-(Aminomethyl)-5-chloropyridin-2-amine dihydrochloride is a pyridine derivative characterized by a chloro substituent at position 5, an aminomethyl group at position 3, and a primary amine at position 2, with two hydrochloride counterions. This dihydrochloride salt form enhances solubility in polar solvents compared to its free base counterpart.

Properties

Molecular Formula |

C6H10Cl3N3 |

|---|---|

Molecular Weight |

230.5 g/mol |

IUPAC Name |

3-(aminomethyl)-5-chloropyridin-2-amine;dihydrochloride |

InChI |

InChI=1S/C6H8ClN3.2ClH/c7-5-1-4(2-8)6(9)10-3-5;;/h1,3H,2,8H2,(H2,9,10);2*1H |

InChI Key |

PKJIRTFFASEGGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1CN)N)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-chloropyridin-2-amine dihydrochloride typically involves the chlorination of 2-aminopyridine followed by the introduction of an aminomethyl group. One common method includes the reaction of 2-aminopyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride to obtain 5-chloro-2-aminopyridine. This intermediate is then subjected to a Mannich reaction with formaldehyde and a secondary amine to introduce the aminomethyl group, resulting in the formation of 3-(Aminomethyl)-5-chloropyridin-2-amine. The final step involves the conversion to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-chloropyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of 3-(Aminomethyl)-5-aminopyridin-2-amine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(Aminomethyl)-5-chloropyridin-2-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-chloropyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:

- Target Compound: Substituents: 5-chloro, 3-aminomethyl, 2-amine. Molecular Formula: C₆H₉ClN₃·2HCl. Functional Groups: Two amines (primary and aminomethyl), one chloro, dihydrochloride salt.

Analog Compounds:

3-Chloropyridin-2-amine (C₅H₅ClN₂): Substituents: 3-chloro, 2-amine. Lacks the aminomethyl group and hydrochloride counterions. Forms hydrogen-bonded dimers via N–H⋯N interactions .

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (C₁₀H₁₂ClN₂Si): Substituents: 5-chloro, 2-amine, 3-trimethylsilylethynyl. Bulky trimethylsilyl group introduces steric hindrance, reducing reactivity compared to the aminomethyl group .

2-Chloro-5-methylpyridin-3-amine (C₆H₇ClN₂):

- Substituents: 2-chloro, 5-methyl, 3-amine.

- Methyl group at position 5 alters electronic effects compared to the chloro substituent in the target compound .

3-(Chloromethyl)pyridin-2-amine hydrochloride (C₆H₈Cl₂N₂): Substituents: 3-chloromethyl, 2-amine, hydrochloride salt. Chloromethyl group differs electronically (electron-withdrawing) from the aminomethyl group (electron-donating) .

Physicochemical Properties

Key Observations :

- The dihydrochloride form of the target compound significantly increases solubility compared to neutral analogs.

- The aminomethyl group enhances basicity relative to chloromethyl or methyl substituents.

Biological Activity

3-(Aminomethyl)-5-chloropyridin-2-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings, including synthesis methods, biological activity, and structure-activity relationships (SAR).

| Property | Value |

|---|---|

| Molecular Formula | C6H8ClN3·2HCl |

| Molecular Weight | 213.06 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | ClC1=C(NC(C)C)C(=N)N=C1 |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis begins with commercially available 5-chloro-2-pyridinecarboxaldehyde.

- Reaction Conditions : The aldehyde undergoes reductive amination with formaldehyde and an amine source under acidic conditions.

- Purification : The product is purified through crystallization or chromatography to yield the dihydrochloride salt.

Antimicrobial Activity

Research has demonstrated that 3-(Aminomethyl)-5-chloropyridin-2-amine exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial protein synthesis.

Anticancer Activity

Several studies have indicated that this compound possesses anticancer properties, particularly against certain types of cancer cells such as breast and colon cancer. The activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.

Case Studies

- Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the compound’s effect on cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range, indicating potent activity against cancer cells .

- Case Study 2 : Another research effort focused on its antimicrobial effects, revealing that it inhibited the growth of Staphylococcus aureus with an MIC value of 4 µg/mL, showcasing its potential as an antibiotic agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyridine ring significantly affect biological activity:

- Substituents : The presence of electron-withdrawing groups enhances potency.

- Positioning : The position of the amino group relative to the chlorine atom is critical for maintaining biological activity.

The proposed mechanism of action for 3-(Aminomethyl)-5-chloropyridin-2-amine involves interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival.

- Signal Transduction Pathways : The compound appears to modulate pathways such as MAPK and PI3K/Akt, which are crucial for cancer cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.